molecular formula C22H30N2O3 B5543599 8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one

8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5543599
M. Wt: 370.5 g/mol
InChI Key: IHFHLRPXJBTPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H30N2O3 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.22564282 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of diazaspirocycles, including structures similar to the compound , has been a topic of interest due to their complex and intriguing chemical properties. Studies have shown methods for the synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which are closely related to the target compound, highlighting the importance of these structures in medicinal chemistry and drug design (Macleod et al., 2006).

Antihypertensive Activity

Research into the antihypertensive activity of similar compounds has been conducted, demonstrating the potential of these structures in the treatment of hypertension. The synthesis and evaluation of related diazaspiro[5.5]undecan-3-ones have been explored, indicating their effectiveness in lowering blood pressure through mechanisms such as alpha-adrenergic receptor blockade (Caroon et al., 1981).

Antimicrobial Applications

Benzofuran derivatives, part of the compound's structure, have been studied extensively for their antimicrobial properties. These studies have highlighted the scaffold's potential in developing new antimicrobial agents, with benzofuran derivatives showing efficacy in various models. The unique structural features and biological activities make these compounds a valuable resource in the search for new treatments against microbial diseases (Hiremathad et al., 2015).

CCR8 Antagonists and Respiratory Diseases

The compound's framework is relevant in the context of CCR8 antagonists, which have been proposed for treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores the broader significance of diazaspiro[5.5]undecane derivatives in medicinal chemistry and their potential role in addressing respiratory diseases (Norman, 2007).

Pharmacological Evaluation

Further pharmacological evaluations of compounds structurally related to the target molecule have shown promising results, particularly in the field of antihypertensive research. These studies provide a foundation for understanding the compound's potential mechanisms of action and therapeutic applications, reinforcing the importance of continued research into such complex molecular architectures for drug development (Clark et al., 1983).

Properties

IUPAC Name

8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c1-26-12-3-11-24-17-22(9-6-21(24)25)8-2-10-23(16-22)15-18-4-5-20-19(14-18)7-13-27-20/h4-5,7,13-14H,2-3,6,8-12,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFHLRPXJBTPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCCN(C2)CC3=CC4=C(C=C3)OC=C4)CCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.